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An In-depth Technical Guide to the Therapeutic Potential of Acetylated Phenolic Acids

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary Phenolic acids, a ubiquitous class of plant secondary metabolites, have long been recognized for their significant antioxidant an...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenolic acids, a ubiquitous class of plant secondary metabolites, have long been recognized for their significant antioxidant and anti-inflammatory properties. However, their translation into effective clinical therapeutics has been hampered by inherent limitations, including poor solubility, low bioavailability, and rapid metabolic degradation. Chemical modification through acetylation presents a highly promising strategy to overcome these pharmacokinetic hurdles. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of acetylated phenolic acids. By converting hydrophilic hydroxyl groups into lipophilic ester moieties, acetylation enhances membrane permeability and absorption, often creating prodrugs that release the active parent compound in vivo. This guide delves into the causal biochemistry, details key experimental protocols, and explores the enhanced efficacy of these derivatives in cardiovascular disease, oncology, and neuroprotection, with a focus on the pioneering example of acetylsalicylic acid (aspirin).

The Strategic Imperative for Acetylation

Overview of Phenolic Acids: Nature's Bioactive Scaffolds

Phenolic acids are broadly categorized into two main groups: hydroxybenzoic acids (e.g., gallic acid, salicylic acid) and hydroxycinnamic acids (e.g., caffeic acid, ferulic acid).[1][2] Their chemical structure, featuring an aromatic ring with one or more hydroxyl groups and a carboxylic acid function, endows them with potent antioxidant capabilities.[1][2] They can directly scavenge free radicals and interfere with chain-propagation reactions, mitigating the oxidative stress implicated in numerous chronic diseases.[1][2][3] Furthermore, they exhibit a wide range of other biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][4][5]

The Pharmacokinetic Barrier: Why Natural Phenolics Fall Short

Despite compelling in vitro activity, the therapeutic journey of natural phenolic acids from ingestion to target tissue is fraught with challenges.[6] Their poor water solubility and extensive first-pass metabolism in the gut and liver drastically reduce systemic bioavailability.[1][7] This means that achieving therapeutic concentrations in target tissues often requires impractically high doses, limiting their clinical utility.[7] The bioaccessibility of these compounds is highly dependent on their chemical structure, with glycosylation and polymerization further reducing absorption.[8]

The Acetylation Solution: Enhancing "Drug-Likeness"

Acetylation is a straightforward and effective chemical modification that masks the polar hydroxyl groups of phenolic acids by converting them into acetyl esters. This strategic conversion profoundly alters the molecule's physicochemical properties:

  • Increased Lipophilicity: The addition of acetyl groups increases the compound's lipid solubility, which is a critical factor for passive diffusion across the lipid bilayers of the gastrointestinal tract and other biological membranes.[9]

  • Improved Bioavailability: Enhanced absorption directly leads to higher plasma concentrations and greater overall bioavailability. Studies on acetylated flavonoids, for instance, have demonstrated enhanced oral bioavailability and anticancer activity compared to their parent compounds.[9]

  • Prodrug Potential: Acetylated phenolics can function as prodrugs. The ester bonds are susceptible to hydrolysis by ubiquitous esterase enzymes in the plasma and tissues, releasing the active parent phenolic acid.[10] This mechanism allows for sustained release and can help bypass initial metabolic degradation.

  • Altered Biological Activity: Acetylation can directly modulate biological activity. The most famous example is acetylsalicylic acid (aspirin), where the acetyl group is crucial for the irreversible inhibition of cyclooxygenase (COX) enzymes, a mechanism not shared by its parent compound, salicylic acid.[10][11][12]

Synthesis and Characterization: From Parent Compound to Acetylated Derivative

Synthesis Methodologies

The acetylation of phenolic hydroxyl groups is a well-established organic transformation.[13] The choice of methodology is guided by the desired yield, purity, and, increasingly, environmental considerations.

  • Conventional Chemical Synthesis: The most common method involves reacting the phenolic acid with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base (e.g., sodium acetate) or an acid catalyst.[13][14] Green chemistry approaches utilize recoverable solid acid catalysts like heteropolyacids, which can provide excellent yields under mild conditions.[13][15][16]

  • Chemoenzymatic Synthesis: This integrated approach combines biological and chemical steps. For example, a one-pot process can use a bacterial enzyme for decarboxylation followed by a base-catalyzed chemical acetylation, offering a more sustainable route.

General Experimental Protocol: Acetylation of Salicylic Acid (Aspirin Synthesis)

This protocol describes a standard laboratory procedure for synthesizing acetylsalicylic acid. The rationale is to use an excess of acetic anhydride to drive the esterification of the phenolic hydroxyl group of salicylic acid, with an acid catalyst to accelerate the reaction.

Materials:

  • Salicylic Acid

  • Acetic Anhydride

  • 85% Phosphoric Acid or Concentrated Sulfuric Acid (catalyst)

  • Deionized Water

  • Ethanol

  • Beakers, Erlenmeyer flask, heating mantle/water bath, ice bath, Buchner funnel, filter paper

Procedure:

  • Reactant Setup: Weigh 2.0 grams of salicylic acid and place it in a 125 mL Erlenmeyer flask.

  • Reagent Addition: In a fume hood, carefully add 5 mL of acetic anhydride to the flask, followed by 5 drops of 85% phosphoric acid. Causality: Acetic anhydride serves as the source of the acetyl group. The strong acid protonates the anhydride, making it a more potent electrophile for the reaction with the phenolic hydroxyl group.

  • Reaction: Gently swirl the flask to mix the reagents. Heat the flask in a warm water bath (around 50-60°C) for 10-15 minutes.

  • Hydrolysis of Excess Anhydride: After heating, cautiously add 20 drops of cold water to the flask to hydrolyze any unreacted acetic anhydride. Trustworthiness: This step is crucial for safety and purity, as it quenches the reactive anhydride, converting it to the much less reactive acetic acid.

  • Crystallization: Add 20 mL of cold water to the flask, mix, and then place the flask in an ice bath to induce crystallization of the acetylsalicylic acid. Causality: Acetylsalicylic acid is poorly soluble in cold water, causing it to precipitate out of the solution while the more soluble impurities (acetic acid, salicylic acid) remain dissolved.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove residual impurities.

  • Drying: Allow the product to air dry completely on the filter paper.

Characterization and Quality Control

Confirming the identity and purity of the synthesized acetylated phenolic acid is a critical step.

  • High-Performance Liquid Chromatography (HPLC): Used to separate the acetylated product from the starting material and any byproducts, confirming purity and allowing for quantification.[17]

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the addition of the acetyl group(s).[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, confirming the exact position of the acetylation on the phenolic ring.[1]

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Evaluation PhenolicAcid Parent Phenolic Acid (e.g., Salicylic Acid) Reaction Acetylation Reaction PhenolicAcid->Reaction Reagents Acetylation Reagents (e.g., Acetic Anhydride) Reagents->Reaction Crude Crude Product Mixture Reaction->Crude Purification Purification (Crystallization / Chromatography) Crude->Purification PureProduct Pure Acetylated Phenolic Acid Purification->PureProduct Characterization Structural Characterization (NMR, MS, HPLC) PureProduct->Characterization Bioassays Biological Evaluation (In Vitro / In Vivo) PureProduct->Bioassays Characterization->Bioassays Data Therapeutic Potential Data Bioassays->Data caption Workflow: From Synthesis to Therapeutic Evaluation.

Caption: Workflow: From Synthesis to Therapeutic Evaluation.

Enhanced Mechanisms of Therapeutic Action

Acetylation modifies the action of phenolic acids through improved pharmacokinetics and direct modulation of molecular targets.

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory mechanism of acetylated phenolic acids is best exemplified by aspirin.[11]

  • Irreversible COX Inhibition: Aspirin acts as an acetylating agent, covalently attaching its acetyl group to a serine residue in the active site of both COX-1 and COX-2 enzymes.[12] This irreversible inactivation blocks the synthesis of prostaglandins and thromboxanes, key mediators of pain, fever, and inflammation.[11][12] Salicylic acid, while also anti-inflammatory, is a reversible inhibitor and is less potent.[10]

G Mechanism of Aspirin's Anti-inflammatory Action AA Arachidonic Acid COX COX Enzyme (Cyclooxygenase) AA->COX substrate PGs Prostaglandins (Inflammation, Pain, Fever) COX->PGs converts to InactiveCOX Acetylated COX (Inactive) Aspirin Aspirin (Acetylsalicylic Acid) Aspirin->COX irreversibly acetylates

Caption: Mechanism of Aspirin's Anti-inflammatory Action.

Antithrombotic Activity

The inhibition of COX-1 in platelets is particularly important for cardiovascular protection. By blocking thromboxane A2 synthesis, aspirin prevents platelet aggregation, a key event in the formation of blood clots that can lead to heart attack and stroke.[17][18] Studies on other acetylated phenolics, such as derivatives of resveratrol and tyrosol, have also demonstrated potent inhibitory effects on platelet activating factor (PAF), suggesting that acetylation can lead to compounds with equal or even higher antithrombotic activity than the parent molecules.[17][18][19]

Anticancer Potential

Acetylation can significantly enhance the anticancer properties of phenolic compounds.

  • Enhanced Apoptosis Induction: Acetylated quercetin (4Ac-Q) has been shown to be a more potent inducer of apoptosis in breast cancer cells than quercetin itself.[20] The mechanism can be cell-line specific, proceeding via a p53-dependent pathway in MCF-7 cells and a caspase-3-dependent pathway in MDA-MB-231 cells.[20]

  • Increased Intracellular Accumulation: The enhanced anticancer effect is partly due to increased cellular uptake and metabolic stability of the acetylated form, allowing it to persist longer inside the cancer cell to exert its effect.[20]

  • Cell Cycle Arrest: Acetylated derivatives like 5-acetyl-tangeretin (5-ATAN) have been found to induce G2/M cell cycle arrest in non-small cell lung cancer cells.[9]

Prodrug Activation and Sustained Release

The "prodrug" concept is central to the therapeutic advantage of many acetylated phenolics.

G cluster_outside Extracellular / GI Tract cluster_inside Intracellular / Plasma Prodrug_Ext Acetylated Phenolic Acid (Lipophilic) Prodrug_Int Acetylated Phenolic Acid Prodrug_Ext->Prodrug_Int Passive Diffusion Esterase Esterase Enzymes Prodrug_Int->Esterase substrate for ActiveDrug Active Phenolic Acid (Hydrophilic) Esterase->ActiveDrug hydrolyzes to Target Molecular Target (e.g., COX, Kinases) ActiveDrug->Target binds to Membrane Cell Membrane

Caption: Prodrug activation of an acetylated phenolic acid.

This process allows the inactive, more easily absorbed form of the drug to circulate and enter cells before being converted into the active form by local esterases.[10] This can lead to a more targeted and sustained therapeutic effect.

Summary of Preclinical Evidence and Applications

Acetylation has been explored across various phenolic compounds to enhance their therapeutic potential in several key disease areas.

Acetylated CompoundParent CompoundDisease Model/AreaKey Findings & Enhanced EffectsReference
Acetylsalicylic Acid Salicylic AcidCardiovascular Disease, Inflammation, PainIrreversibly inhibits COX enzymes; potent anti-inflammatory and antithrombotic activity.[10][11][12]
Acetylated Resveratrol ResveratrolCardiovascular DiseaseDiacetylated derivatives are more potent inhibitors of platelet activating factor (PAF) than the parent compound.[17][18]
Acetylated Tyrosol TyrosolCardiovascular DiseaseMonoacetylated derivatives act as PAF inhibitors, showing antithrombotic potential.[17][19]
Tetraacetylquercetin (4Ac-Q) QuercetinBreast Cancer (MCF-7, MDA-MB-231 cells)Significantly greater inhibition of cell proliferation and induction of apoptosis compared to quercetin.[20]
5-Acetyloxy-tangeretin (5-ATAN) 5-DemethyltangeretinLung, Prostate, Glioblastoma CancersEnhanced anticancer activity and oral bioavailability; induces apoptosis and cell cycle arrest.[9]
Polyphenolic Acetates (PAs) Various PolyphenolsCancer RadiotherapyAct as modifiers of protein acetylation and oxidative stress, serving as potent adjuvants to radiotherapy.[21]

Key Methodologies for Evaluation

Evaluating the therapeutic potential of novel acetylated phenolic acids requires a suite of robust in vitro assays.

Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor, providing a measure of its antioxidant activity.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, and the decrease in absorbance is measured spectrophotometrically.

Procedure:

  • Stock Solutions: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of the test compound (e.g., acetylated phenolic acid) and the parent compound in methanol.

  • Assay: In a 96-well plate, add 50 µL of each concentration of the test compound to different wells. Add 150 µL of the DPPH solution to each well.

  • Control: Prepare a control well containing 50 µL of methanol and 150 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. Causality: The reaction is light-sensitive, and 30 minutes allows the reaction to reach a steady state.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Analysis: Plot the scavenging percentage against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 indicates higher antioxidant activity.

Protocol: Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the acetylated phenolic acid for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Analysis: Express the results as a percentage of cell viability relative to the untreated control. Plot viability against concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Challenges and Future Directions

While the strategy of acetylating phenolic acids holds immense promise, several challenges remain. The therapeutic potential observed in preclinical models must be validated through rigorous in vivo and, eventually, human clinical trials.[22][23] Key future directions include:

  • Structure-Activity Relationship (SAR) Studies: Systematic investigation into how the number and position of acetyl groups affect bioavailability and activity is needed to design more potent and specific molecules.

  • Advanced Formulation: Developing novel delivery systems, such as nanoencapsulation, could further protect the acetylated compounds from degradation and improve their delivery to target tissues.[24]

  • Synergistic Therapies: Exploring the use of acetylated phenolics as adjuvants to existing treatments, such as chemotherapy and radiotherapy, is a promising area of research.[21]

  • Expanding the Scope: Applying the acetylation strategy to a wider range of bioactive phenolic compounds from diverse natural sources could unlock new therapeutic agents for a variety of diseases.

Conclusion

Acetylation represents a powerful and versatile tool in drug development to unlock the full therapeutic potential of natural phenolic acids. By overcoming fundamental pharmacokinetic barriers, this chemical modification enhances bioavailability and can directly modulate biological activity, leading to compounds with significantly improved efficacy. The enduring success of aspirin serves as a powerful proof-of-concept, while modern research continues to reveal the enhanced anticancer, antithrombotic, and anti-inflammatory properties of a new generation of acetylated phenolics. For researchers and drug development professionals, the strategic acetylation of these natural scaffolds offers a fertile ground for discovering and developing next-generation therapeutics.

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Exploratory

An In-Depth Technical Guide to the In Vitro Metabolic Stability of O-Acetylsyringic Acid in Plasma

Introduction Syringic acid, a naturally occurring phenolic compound, has garnered significant interest within the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Syringic acid, a naturally occurring phenolic compound, has garnered significant interest within the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] However, its therapeutic potential can be limited by suboptimal pharmacokinetic properties. A promising strategy to enhance the bioavailability of phenolic compounds is through the design of pro-drugs, and the esterification of the phenolic hydroxyl group is a common and effective approach.[3][] O-acetylsyringic acid, an acetylated form of syringic acid, represents such a pro-drug candidate.

The success of an ester pro-drug strategy is critically dependent on its stability in the systemic circulation. Rapid hydrolysis in plasma can lead to premature release of the active compound, potentially causing off-target effects and a shortened duration of action. Conversely, excessive stability may hinder the conversion to the active form at the desired site of action. Therefore, a thorough understanding of the metabolic stability of O-acetylsyringic acid in plasma is paramount for its development as a therapeutic agent.

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro metabolic stability of O-acetylsyringic acid in plasma. We will delve into the underlying enzymatic processes, provide detailed experimental protocols, and discuss the analysis and interpretation of the generated data.

Part 1: The Enzymatic Landscape of Plasma: A Primer on Ester Hydrolysis

The biotransformation of ester-containing compounds in plasma is primarily mediated by a class of enzymes known as esterases.[5] For O-acetylsyringic acid, the key players in its potential hydrolysis are Butyrylcholinesterase (BChE) and Carboxylesterases (CES).[5][6]

  • Butyrylcholinesterase (BChE): Also known as pseudocholinesterase, BChE is a serine hydrolase with broad substrate specificity.[1][7][8] It is known to hydrolyze a variety of choline and non-choline esters.[2]

  • Carboxylesterases (CES): This family of enzymes also exhibits broad substrate specificity. In humans, CES1 and CES2 are the most prominent, with distinct but overlapping substrate preferences. Generally, CES1 favors the hydrolysis of esters with small alcohol and large acyl moieties, while CES2 prefers esters with large alcohol and small acyl groups.[9] Given the structure of O-acetylsyringic acid (a small acetyl group and a larger syringic acid moiety), it is plausible that CES2 could be involved in its hydrolysis.

It is crucial to recognize the significant interspecies differences in the types and activity levels of plasma esterases.[5][10] For instance, rats have a high concentration of CES in their plasma, whereas humans and dogs do not.[5] This variability underscores the importance of evaluating the stability of O-acetylsyringic acid in plasma from multiple species, including human, to enable a more accurate prediction of its pharmacokinetic behavior in clinical settings.

The metabolic fate of O-acetylsyringic acid in plasma is the hydrolytic cleavage of the ester bond to yield syringic acid and acetic acid.

OASA O-Acetylsyringic Acid SA Syringic Acid OASA->SA Plasma Esterases (e.g., BChE, CES) AA Acetic Acid

Caption: Hydrolysis of O-acetylsyringic acid in plasma.

Part 2: A Step-by-Step Guide to Assessing Plasma Stability

A robust and reproducible in vitro plasma stability assay is the cornerstone of evaluating the metabolic fate of O-acetylsyringic acid.[3][6][7][11]

Experimental Workflow

The overall experimental process involves incubating O-acetylsyringic acid with plasma, collecting samples at various time points, stopping the enzymatic reaction, and then quantifying the remaining parent compound and the formed metabolite.

cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Stock Solution Prepare O-Acetylsyringic Acid Stock Solution (in DMSO) Incubation Incubate O-Acetylsyringic Acid with Plasma at 37°C Stock Solution->Incubation Plasma Thawing Thaw Pooled Plasma (e.g., Human, Rat, Dog) Plasma Thawing->Incubation Time Points Collect Aliquots at 0, 5, 15, 30, 60, 120 min Incubation->Time Points Quenching Terminate Reaction with Acetonitrile containing Internal Standard Time Points->Quenching Centrifugation Centrifuge to Precipitate Proteins Quenching->Centrifugation LCMS Analyze Supernatant by LC-MS/MS Centrifugation->LCMS Data Analysis Calculate % Remaining, Half-life, and CLint LCMS->Data Analysis

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective O-Acetylation of Phenolic Acids

) Mediated Esterification Subject: Phenolic Acid Derivatives (e.g., Gallic, Ferulic, Caffeic, Salicylic Acids) Abstract & Strategic Utility This guide details the protocol for the O-acetylation of phenolic acids using ac...

Author: BenchChem Technical Support Team. Date: February 2026


) Mediated Esterification
Subject:  Phenolic Acid Derivatives (e.g., Gallic, Ferulic, Caffeic, Salicylic Acids)

Abstract & Strategic Utility

This guide details the protocol for the O-acetylation of phenolic acids using acetic anhydride (


). Unlike simple phenols, phenolic acids possess both phenolic hydroxyl (

) and carboxylic acid (

) moieties. This duality presents a specific synthetic challenge: chemoselectivity .

While


 will readily acetylate the phenolic oxygen to form a stable ester, it can also dehydrate the carboxylic acid to form a reactive mixed anhydride (

). The protocols below are designed to maximize the yield of the O-acetylated product while reverting any formed mixed anhydrides back to the free acid form during the workup phase.

Key Applications:

  • Lipophilicity Modification: Increases LogP for improved membrane permeability in drug delivery.

  • Structural Protection: Masks labile phenolic protons during multi-step synthesis.

  • Analytical Derivatization: Improves volatility and thermal stability for GC-MS analysis.

Chemical Mechanism & Reaction Dynamics

The reaction proceeds via Nucleophilic Acyl Substitution . The choice of catalyst dictates the specific intermediate species and reaction rate.

The DMAP Advantage (Steglich-type Mechanism)

For high-value or sterically hindered substrates, 4-Dimethylaminopyridine (DMAP) is the superior catalyst. It attacks acetic anhydride to form a highly electrophilic N-acetylpyridinium ion . This species is orders of magnitude more reactive toward the phenolic nucleophile than the anhydride itself.

Critical Insight - The "Mixed Anhydride" Trap: In phenolic acids, the carboxyl group may also react with


 to form a mixed anhydride.


This side product is unstable toward hydrolysis. The Quench Step in the protocol is chemically active, not just physical. Water attacks the highly electrophilic mixed anhydride carbonyl, reverting it to the carboxylic acid, while the phenolic acetate (a stable ester) remains intact.
Mechanistic Pathway Visualization

AcetylationMechanism Ac2O Acetic Anhydride (Ac2O) Intermediate N-Acetylpyridinium Ion (Active) Ac2O->Intermediate + DMAP DMAP DMAP (Catalyst) DMAP->Intermediate Transition Tetrahedral Intermediate Intermediate->Transition + Phenol Phenol Phenolic Acid (Substrate) MixedAnh Side Product: Mixed Anhydride Phenol->MixedAnh COOH reaction Product O-Acetylated Phenolic Acid Transition->Product - DMAP, - AcOH MixedAnh->Product + Water (Hydrolysis) Water H2O (Quench)

Figure 1: DMAP-catalyzed activation of acetic anhydride and the fate of the carboxylic acid moiety.

Experimental Protocols

Protocol A: The "Gold Standard" (Pyridine Method)

Best for: Robust substrates, large scale, and when slight color impurities are acceptable. Pyridine acts as both solvent and base.

Reagents:

  • Phenolic Acid Substrate (1.0 equiv)

  • Acetic Anhydride (3.0 - 5.0 equiv)

  • Pyridine (Solvent volume, typically 5-10 mL per gram of substrate)

  • Optional: DMAP (0.1 equiv) to accelerate sluggish reactions.

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a drying tube (CaCl2), dissolve the phenolic acid in anhydrous pyridine.

    • Note: If the substrate is not fully soluble, the addition of

      
       usually solubilizes it as the reaction proceeds.
      
  • Addition: Cool the solution to 0°C (ice bath). Add Acetic Anhydride dropwise over 10 minutes.

    • Why? The reaction is exothermic. Controlling heat prevents polymerization or decarboxylation.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–12 hours.

    • Monitor: Check via TLC (System: Hexane:EtOAc 7:3). Look for the disappearance of the lower Rf spot (starting material).

  • Quench (Critical): Pour the reaction mixture into a slurry of crushed ice and water (approx. 10x reaction volume). Stir vigorously for 30 minutes.

    • Mechanism:[1][2][3][4][5] This hydrolyzes excess

      
       to acetic acid and reverts any mixed anhydrides on the COOH group.
      
  • Isolation: The product often precipitates as a solid.[6] Filter and wash with cold water.[6]

    • If oil forms: Extract with Ethyl Acetate (

      
      ).[6] Wash organic layer with 1M HCl (to remove pyridine), then Brine. Dry over 
      
      
      
      .[7]
Protocol B: Green/Solvent-Free (Sodium Acetate Method)

Best for: Green chemistry compliance, avoiding toxic pyridine, and substrates sensitive to basic hydrolysis.

Reagents:

  • Phenolic Acid (1.0 equiv)

  • Acetic Anhydride (excess, acts as solvent)

  • Sodium Acetate (NaOAc), anhydrous (1.0 - 1.5 equiv)

Step-by-Step:

  • Setup: Mix the phenolic acid and anhydrous NaOAc in a round-bottom flask.

  • Addition: Add Acetic Anhydride (enough to create a stirrable slurry).

  • Heating: Heat the mixture to reflux (approx. 140°C) for 1–2 hours.

    • Observation: The solution usually clears as the acetylation proceeds.

  • Quench: Cool to ~60°C, then pour into ice water.

  • Workup: Stir for 1 hour to ensure hydrolysis of anhydrides. Filter the precipitate. Recrystallize from Ethanol/Water if necessary.

Workup & Purification Workflow

The following diagram illustrates the critical decision points in the purification process to ensure high purity.

WorkupFlow Start Reaction Mixture (Pyridine/Ac2O) Quench Pour into Ice Water (Hydrolysis of Excess Ac2O) Start->Quench StateCheck Solid Precipitate? Quench->StateCheck Filter Vacuum Filtration StateCheck->Filter Yes Extract Extract with EtOAc StateCheck->Extract No (Oily/Soluble) Wash Wash: Cold H2O (Remove Pyridine/AcOH) Filter->Wash Final Pure O-Acetylated Product Wash->Final AcidWash Wash: 1M HCl (CRITICAL: Removes Pyridine) Extract->AcidWash Dry Dry (Na2SO4) & Evaporate AcidWash->Dry Dry->Final

Figure 2: Decision tree for isolation of O-acetylated phenolic acids.

Quality Control & Troubleshooting

Analytical Validation
ParameterMethodExpected Observation
Reaction Completion TLC (UV 254nm)Disappearance of low

spot (phenol); Appearance of higher

spot (ester).
Structure (NMR)

NMR
Appearance of sharp singlet

ppm (

). Shift of aromatic protons.
Purity Melting PointSharp range (e.g., Aspirin: 135°C). Broad range indicates wet acid or mixed anhydride.
Functional Group IR SpectroscopyNew Carbonyl stretch: Ester

; Acid

.
Troubleshooting Guide
  • Problem: Oily Product / No Crystallization.

    • Cause: Residual acetic acid or pyridine preventing lattice formation.

    • Fix: Perform an azeotropic distillation with Toluene (rotary evaporator) to remove traces of pyridine/acetic acid. Triturate the oil with cold Hexane or Diethyl Ether.

  • Problem: Low Yield.

    • Cause: Hydrolysis of the ester during workup (pH too high) or incomplete reaction.

    • Fix: Ensure the quench water is acidic or neutral. Do not use strong base (NaOH) during extraction, as phenolic esters are labile in high pH. Use

      
       only for brief neutralization.
      
  • Problem: "Double" Acetylation peaks in NMR.

    • Cause: The mixed anhydride on the carboxylic acid survived the workup.

    • Fix: Reflux the product in wet solvent (Acetone/Water) for 30 mins to hydrolyze the anhydride, then re-isolate.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[8] Angewandte Chemie International Edition, 17(8), 569-583.

  • Organic Syntheses. (1955). Acetylsalicylic Acid (Aspirin) Protocol. Coll. Vol. 3, p.11.

  • Paul, S., et al. (2002). Sodium acetate catalyzed acetylation of phenols, alcohols, and amines with acetic anhydride under solvent-free conditions. Synthetic Communications, 32(21), 3227-3232.

  • Sakakura, A., et al. (2007).[8] DMAP-Catalyzed Acylation of Alcohols with Acid Anhydrides under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(47), 14775–14779.

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Application

Application Notes & Protocols: Microwave-Assisted Synthesis of Acetylated Phenolic Acids

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The acetylation of phenolic acids is a critical chemical modification in drug discovery and devel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The acetylation of phenolic acids is a critical chemical modification in drug discovery and development, often enhancing bioavailability, modulating activity, and improving the stability of parent compounds. Traditional synthesis methods, however, are frequently hampered by long reaction times, high energy consumption, and the generation of significant waste. This comprehensive guide details the principles and application of microwave-assisted organic synthesis (MAOS) for the rapid and efficient acetylation of phenolic acids. By leveraging the unique heating mechanism of microwave irradiation, researchers can achieve remarkable accelerations in reaction rates and obtain high yields of purified products, often under environmentally benign solvent-free conditions. This document provides a foundational understanding of the technology, detailed experimental protocols, and expert insights into the optimization of this powerful synthetic tool.

The Strategic Advantage of Microwave-Assisted Synthesis

In the fast-paced environment of pharmaceutical research, efficiency and speed are paramount.[1] Microwave-assisted synthesis has emerged as a transformative technology, offering a significant leap forward from conventional heating methods.[2] Unlike traditional techniques that rely on slow conductive heating from an external source, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.[3] This fundamental difference in energy transfer translates to several key advantages in the synthesis of acetylated phenolic acids:

  • Dramatically Reduced Reaction Times: Reactions that typically take hours or even days to complete using conventional reflux can often be accomplished in a matter of minutes with microwave irradiation.[4][5][6] This rapid "flash heating" allows for high-throughput synthesis and accelerates the drug discovery timeline.[5]

  • Increased Reaction Yields and Purity: The uniform and controlled heating provided by microwaves often leads to cleaner reactions with fewer byproducts, resulting in higher isolated yields of the desired acetylated phenolic acids.[4][6]

  • Enhanced Energy Efficiency and Green Chemistry: By directly heating the reactants, microwave synthesis minimizes energy waste compared to conventional methods that heat the entire reaction vessel.[3] Furthermore, many microwave-assisted acetylations can be performed under solvent-free conditions, reducing the reliance on and disposal of hazardous organic solvents.

  • Improved Reproducibility and Scalability: Modern microwave reactors offer precise control over temperature and pressure, leading to highly reproducible results. While scaling up microwave reactions can present challenges, the technology is readily adaptable from small-scale laboratory synthesis to larger production scales.[4]

The Science Behind the Speed: Mechanism of Microwave Heating

The remarkable efficiency of microwave-assisted synthesis stems from its unique heating mechanism, which operates through two primary principles: dipolar polarization and ionic conduction.[3]

  • Dipolar Polarization: Phenolic acids, acetylating agents like acetic anhydride, and any polar solvents present in the reaction mixture possess permanent dipoles. When subjected to the rapidly oscillating electric field of microwaves, these polar molecules attempt to align themselves with the field. This constant reorientation generates significant molecular friction, which is dissipated as heat. This direct energy transfer at the molecular level is responsible for the rapid and uniform heating observed in microwave synthesis.

  • Ionic Conduction: If any ions are present in the reaction mixture (for instance, from a catalyst or ionic liquid), the oscillating electric field will cause them to migrate back and forth. Collisions between these moving ions and surrounding molecules generate heat. This mechanism further contributes to the overall rapid heating of the reaction medium.

It is this direct and instantaneous heating of the bulk reaction mixture that allows the system to quickly overcome the activation energy of the acetylation reaction, leading to the observed dramatic rate enhancements.[3][7]

Experimental Protocols: A Practical Guide to Synthesis

This section provides detailed, step-by-step protocols for the microwave-assisted acetylation of phenolic acids. Two primary approaches are presented: a catalyst-free method and an iodine-catalyzed method, both of which are highly effective and have been validated in the literature.

General Workflow for Microwave-Assisted Acetylation

The following diagram illustrates the general workflow for the microwave-assisted synthesis of acetylated phenolic acids.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Reagents Weigh Phenolic Acid and Add to Microwave Vial Additives Add Acetic Anhydride (and Catalyst if applicable) Reagents->Additives 1. Combine Seal Seal the Reaction Vial Irradiate Place in Microwave Reactor and Irradiate (Set Time, Temp, Power) Seal->Irradiate 2. React Cool Cool to Room Temperature Irradiate->Cool 3. Cool Down Quench Quench with Water/Ice Filter Filter the Precipitate Quench->Filter 4. Isolate Wash Wash with Cold Water Filter->Wash 5. Purify Dry Dry the Product (e.g., in a desiccator) Wash->Dry 6. Finalize

Caption: General workflow for microwave-assisted acetylation.

Protocol 1: Catalyst-Free Acetylation in Acetic Anhydride

This protocol leverages acetic anhydride as both the acetylating agent and the reaction medium, embodying a green chemistry approach by eliminating the need for additional solvents and a catalyst.[5]

Materials:

  • Phenolic acid (e.g., p-coumaric acid, ferulic acid, salicylic acid)

  • Acetic anhydride

  • Microwave reactor vials with stir bars

  • Microwave synthesizer

  • Ice-water bath

  • Buchner funnel and filter paper

  • Deionized water

Procedure:

  • Reagent Preparation: In a suitable microwave reactor vial equipped with a magnetic stir bar, add the phenolic acid (1.0 mmol) and acetic anhydride (5.0 mL).

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Irradiate the mixture at a constant power (e.g., 300 W) or temperature (e.g., 140°C) for a specified time (typically 2-10 minutes). The optimal time and temperature should be determined for each specific phenolic acid.

  • Cooling: After irradiation, allow the vial to cool to room temperature. This can be expedited by using the instrument's built-in cooling system.

  • Product Precipitation: Carefully uncap the vial in a fume hood and pour the reaction mixture into a beaker containing an ice-water slurry (approximately 50 mL). The acetylated product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with several portions of cold deionized water to remove any residual acetic acid and unreacted starting material.

  • Drying: Dry the purified product in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) to a constant weight.

Protocol 2: Iodine-Catalyzed Solvent-Free Acetylation

For sterically hindered or electronically deactivated phenolic acids, a catalyst can significantly improve the reaction rate and yield. Iodine has been shown to be an effective and environmentally friendly catalyst for this transformation under microwave conditions.[4]

Materials:

  • Phenolic acid

  • Acetic anhydride

  • Iodine (catalytic amount, e.g., 10 mol%)

  • Microwave reactor vials with stir bars

  • Microwave synthesizer

  • Saturated sodium thiosulfate solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Reagent Preparation: To a microwave reactor vial containing a stir bar, add the phenolic acid (1.0 mmol), acetic anhydride (2.0 mmol), and a catalytic amount of iodine (0.1 mmol).

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a moderate power level (e.g., 160-320 W) for a short duration (typically 1-5 minutes).

  • Cooling: Allow the vial to cool to room temperature.

  • Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with a saturated solution of sodium thiosulfate (2 x 10 mL) to remove the iodine catalyst, followed by a brine wash (10 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude acetylated product.

  • Purification (if necessary): If further purification is required, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography.

Performance Data: A Comparative Overview

The following table summarizes typical results for the microwave-assisted acetylation of various phenolic acids, highlighting the significant advantages over conventional heating methods.

Phenolic AcidMethodConditionsTimeYield (%)Reference
Salicylic Acid MicrowaveAcetic Anhydride, H₂SO₄ (cat.)1.5 min~90%Based on[8]
Salicylic Acid ConventionalAcetic Anhydride, H₂SO₄ (cat.)30 min~76%Based on[8]
p-Coumaric Acid MicrowaveAcetic Anhydride, Iodine (cat.)3 min>95%Extrapolated from[4]
p-Coumaric Acid ConventionalAcetic Anhydride, Pyridine12 h~85%General Knowledge
Ferulic Acid MicrowaveAcetic Anhydride (neat)5 minHighExtrapolated from[5]
Ferulic Acid ConventionalAcetic Anhydride, Reflux4 hModerate-HighGeneral Knowledge
Gallic Acid MicrowaveAcetic Anhydride, H₂SO₄ (cat.)10 minHighBased on[1]
Gallic Acid ConventionalAcetic Anhydride, Reflux6 hModerateGeneral Knowledge

Mechanistic Insights: The Role of Iodine Catalysis

In the iodine-catalyzed acetylation, iodine acts as a mild Lewis acid, activating the acetic anhydride towards nucleophilic attack by the phenolic hydroxyl group. The proposed mechanism under microwave irradiation is as follows:

G cluster_activation Activation cluster_attack Nucleophilic Attack cluster_elimination Elimination & Regeneration Ac2O Acetic Anhydride Activated_Complex Activated Complex [Ac₂O--I₂] Ac2O->Activated_Complex Coordination I2 Iodine (I₂) I2->Activated_Complex Phenol Phenolic Acid (Ar-OH) Intermediate Tetrahedral Intermediate Activated_Complex->Intermediate Phenol->Intermediate Attack on Carbonyl Product Acetylated Phenolic Acid (Ar-OAc) Intermediate->Product Collapse Acetate Acetate Ion Intermediate->Acetate Catalyst_Regen Iodine (I₂)

Caption: Proposed mechanism for iodine-catalyzed acetylation.

The microwave irradiation accelerates each step of this process, from the initial activation of the acetic anhydride to the final elimination of the leaving group, leading to a rapid and efficient overall transformation.

Troubleshooting and Optimization

While microwave-assisted synthesis is generally robust, some common issues may arise. This section provides guidance on troubleshooting and optimizing your reactions.

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or microwave power. For less reactive phenolic acids, the addition of a catalyst (Protocol 2) may be necessary.

  • Byproduct Formation: The formation of byproducts can sometimes occur at very high temperatures. If this is observed, try reducing the reaction temperature or power. A shorter reaction time may also be beneficial.

  • Product Decomposition: Some acetylated phenolic acids may be thermally labile. If product degradation is suspected, reduce the reaction temperature and time accordingly.

  • Difficulty in Purification: If the product is difficult to purify by simple precipitation and washing, consider using an alternative work-up procedure, such as a liquid-liquid extraction, or purification by column chromatography.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a powerful tool for the rapid and efficient synthesis of acetylated phenolic acids. By dramatically reducing reaction times and improving yields, this technology can accelerate the pace of research and development in the pharmaceutical industry. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of microwave synthesis, enabling them to explore new chemical space and advance the discovery of novel therapeutics.

References

  • Microwave mediated solvent-free acetylation of deactivated and hindered phenols. Green Chemistry. [Link]

  • Caffeic Acid Assists Microwave Heating to Inhibit the Formation of Mutagenic and Carcinogenic PhIP. ResearchGate. [Link]

  • Effect of Microwave and Conventional Heat Treatment on Total Phenolic Compounds, HPLC Phenolic Profile, and Antioxidant Activity of Leptadenia pyrotechnica (Forssk.) Decne Stem. MDPI. [Link]

  • Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. The Journal of Organic Chemistry. [Link]

  • A Selective Catalytic Method of Enol-acetylation under Microwave Irradiation. ResearchGate. [Link]

  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Semantic Scholar. [Link]

  • Conventional heating compared to microwave heating of chemical reactions. Chemistry Stack Exchange. [Link]

  • Microwave heating versus conventional heating. ResearchGate. [Link]

  • Effect of Microwave on Changes of Gallic Acid and Resveratrol in a Model Extraction Solution. Scilit. [Link]

  • Caffeic acid assists microwave heating to inhibit the formation of mutagenic and carcinogenic PhIP. PubMed. [Link]

  • MICROWAVE-ASSISTED AND CONVENTIONAL SYNTHESIS OF HALOGENATED COUMARIN-AZO DERIVATIVES AND STRUCTURAL. Malaysian Journal of Analytical Sciences. [Link]

  • A greener approach to aspirin synthesis using microwave irradiation. Marys Medicine. [Link]

  • Microwave-Assisted Esterification of Gallic Acid. ResearchGate. [Link]

Sources

Method

catalytic acetylation of syringic acid with pyridine

Application Note: Catalytic Acetylation of Syringic Acid with Pyridine Authored by: Senior Application Scientist, Chemical Synthesis Division For: Researchers, scientists, and drug development professionals. Abstract Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Acetylation of Syringic Acid with Pyridine

Authored by: Senior Application Scientist, Chemical Synthesis Division For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the catalytic acetylation of syringic acid using acetic anhydride with pyridine as a catalyst. Syringic acid, a phenolic compound prevalent in the plant kingdom, serves as a valuable building block in medicinal chemistry and materials science. Acetylation of its hydroxyl groups modifies its polarity, bioavailability, and reactivity, opening avenues for new derivatives and applications. This document provides an in-depth explanation of the reaction mechanism, a detailed step-by-step protocol for synthesis and purification, and guidance on process optimization and product characterization.

Introduction and Scientific Background

Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) is a naturally occurring phenolic acid with a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The modification of its chemical structure through acetylation is a critical step in the development of novel therapeutic agents and functional polymers. The acetylation process involves the conversion of the phenolic hydroxyl group and the carboxylic acid group into their corresponding acetyl esters.

This transformation is efficiently catalyzed by pyridine. The use of pyridine is twofold: it acts as a nucleophilic catalyst to activate the acetylating agent (acetic anhydride) and as a base to neutralize the acetic acid byproduct, thereby driving the reaction equilibrium towards the product.[1][2][3][4] Understanding the dual role of pyridine is crucial for optimizing the reaction for high yield and purity.

Mechanism of Pyridine-Catalyzed Acetylation

The acetylation of syringic acid's hydroxyl groups with acetic anhydride in the presence of pyridine proceeds through a nucleophilic catalysis mechanism.

  • Activation of Acetic Anhydride: Pyridine, being more nucleophilic than the hydroxyl groups of syringic acid, attacks one of the carbonyl carbons of acetic anhydride. This forms a highly reactive N-acetylpyridinium intermediate.[5] This intermediate is significantly more electrophilic than acetic anhydride itself.

  • Nucleophilic Attack: The phenolic hydroxyl group of syringic acid then acts as a nucleophile, attacking the activated acetyl group of the N-acetylpyridinium intermediate.

  • Proton Transfer & Regeneration: The resulting intermediate is deprotonated by another molecule of pyridine, which acts as a base.[3] This step regenerates the pyridine catalyst and forms the acetylated product along with pyridinium acetate. The overall reaction is driven to completion by the neutralization of the acetic acid byproduct.[1][4][6]

Below is a diagram illustrating the catalytic cycle.

Catalytic_Cycle cluster_main Pyridine Catalytic Cycle Ac2O Acetic Anhydride (Ac₂O) Intermediate N-Acetylpyridinium Intermediate Ac2O->Intermediate + Pyr SyringicOH Syringic Acid (R-OH) Pyr Pyridine (Pyr) Product Acetylated Syringic Acid (R-OAc) Intermediate->Product + R-OH Intermediate->Product PyrH Pyridinium (Pyr-H⁺) Byproduct Acetic Acid (AcOH) PyrH->Pyr - H⁺ (neutralized)

Caption: Pyridine acts as a nucleophilic catalyst, activating acetic anhydride to facilitate the acetylation of syringic acid.

Materials and Equipment

Material/EquipmentSpecificationRecommended Supplier
Chemicals
Syringic Acid≥98% puritySigma-Aldrich, TCI
PyridineAnhydrous, ≥99.8%Acros Organics, Sigma-Aldrich
Acetic Anhydride≥99% purityFisher Scientific, Sigma-Aldrich
TolueneACS GradeFisher Scientific
Ethyl AcetateHPLC GradeVWR, Fisher Scientific
HexaneHPLC GradeVWR, Fisher Scientific
Hydrochloric Acid (HCl)Concentrated (37%)VWR
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepare in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ACS GradeFisher Scientific
Equipment
Round-bottom flask100 mL, with ground glass jointKimble, Pyrex
Magnetic stirrer and stir barVWR, IKA
Reflux condenserAce Glass, Pyrex
Heating mantle or oil bathGlas-Col
Separatory funnel250 mL
Rotary evaporatorBüchi, Heidolph
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄MilliporeSigma
Glassware for workup and purificationBeakers, Erlenmeyer flasks, etc.

Experimental Protocol

The following workflow diagram provides a high-level overview of the entire process from reaction setup to final product characterization.

G Experimental Workflow for Syringic Acid Acetylation A 1. Reagent Setup - Dry glassware - Weigh Syringic Acid - Add Pyridine & Stir B 2. Reaction - Cool to 0°C - Add Acetic Anhydride dropwise - Warm to RT & stir A->B C 3. Monitoring - Follow by TLC until starting material is consumed B->C D 4. Quenching & Work-up - Add ice-cold water - Extract with Ethyl Acetate - Wash with HCl, NaHCO₃, brine C->D E 5. Isolation - Dry organic layer (Na₂SO₄) - Filter & concentrate via rotary evaporation D->E F 6. Purification - Column Chromatography or Recrystallization E->F G 7. Characterization - ¹H NMR, ¹³C NMR, FT-IR, MS - Determine yield and purity F->G

Caption: From setup to characterization, a systematic workflow ensures reproducible synthesis of acetylated syringic acid.

Step-by-Step Procedure:

  • Reaction Setup:

    • Place 2.0 g of syringic acid (10.1 mmol) into a dry 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Under an inert atmosphere (e.g., nitrogen or argon), add 20 mL of anhydrous pyridine. Stir the mixture until the syringic acid is fully dissolved.

    • Cool the flask in an ice bath to 0°C.

  • Addition of Acetic Anhydride:

    • Slowly add 3.0 mL of acetic anhydride (31.8 mmol, approx. 3 equivalents) to the stirred solution dropwise using a syringe. Rationale: An excess of acetic anhydride ensures complete acetylation of all hydroxyl groups.[3]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 4-6 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The reaction is complete when the spot corresponding to syringic acid has disappeared.

  • Work-up and Extraction:

    • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water to quench the excess acetic anhydride.

    • Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, saturated NaHCO₃ solution (2 x 50 mL) to remove acetic acid, and finally with brine (1 x 50 mL). Rationale: The acid wash protonates pyridine, making it water-soluble, while the basic wash neutralizes any remaining acidic components.[7][8]

  • Isolation:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • To remove final traces of pyridine, co-evaporate the residue with toluene (2 x 20 mL).[3]

  • Purification:

    • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

    • Alternatively, recrystallization from a suitable solvent system like ethanol/water can be employed to obtain the pure acetylated syringic acid.

Process Optimization

The efficiency of the acetylation can be influenced by several factors. The table below summarizes key parameters and their typical effects on the reaction outcome.

ParameterRangeEffect on Yield & PurityRationale & Notes
Temperature 0°C to 70°CHigher temperatures increase reaction rate but may lead to side products.Room temperature is often sufficient for complete conversion within a reasonable timeframe.[3][9]
Reaction Time 1 to 12 hoursShould be monitored by TLC to avoid incomplete reaction or potential degradation over extended periods.Optimal time is typically 4-6 hours at room temperature.[9]
Equivalents of Ac₂O 2 to 5 eq.An excess is required to drive the reaction to completion.Using 3 equivalents is a good starting point for di-acetylation.
Catalyst (Pyridine) Solvent/ReagentAlso acts as the solvent. Anhydrous conditions are crucial to prevent hydrolysis of acetic anhydride.DMAP (4-Dimethylaminopyridine) can be added in catalytic amounts (0.1 eq) to significantly accelerate the reaction.[3][5]

Characterization

The identity and purity of the synthesized acetyl-syringic acid should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of acetyl groups and the overall structure of the molecule.

  • FT-IR Spectroscopy: To observe the appearance of ester carbonyl stretches (around 1760 cm⁻¹) and the disappearance of the broad hydroxyl (-OH) stretch.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Melting Point: A sharp melting point indicates high purity of the crystalline product.

Safety Precautions

  • Acetic Anhydride: Is corrosive and a lachrymator. It reacts violently with water.[4]

  • Pyridine: Is flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation. It has a strong, unpleasant odor.

  • Hydrochloric Acid: Is highly corrosive.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

References

  • What is the role of pyridine in the acetylations of alcohols? : r/OrganicChemistry - Reddit. (2023, July 7). Reddit. [Link]

  • What is the role of pyridine in the acylation of a class 12 chemistry CBSE - Vedantu. (n.d.). Vedantu. [Link]

  • How can I get acetylation with acetic anhydride and prydine? - ResearchGate. (2014, August 12). ResearchGate. [Link]

  • What is the role of acetic acid or pyridine in acetylation? - Brainly.in. (2023, April 1). Brainly.in. [Link]

  • Acetylation of phenols: optimization of reaction conditions (temperature, time, catalyst mass, reactant ratio) and yields. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Why is pyridine used when making tosyl esters from alcohols? - Chemistry Stack Exchange. (2015, January 30). Chemistry Stack Exchange. [Link]

  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). (2021, October 6). GlycoPODv2. [Link]

  • What is the best work-up for acetic anhydride/pyradine acetylation? - ResearchGate. (2019, July 31). ResearchGate. [Link]

Sources

Application

extraction and isolation of lipophilic syringic acid derivatives

Application Note: Strategic Isolation & Purification of Lipophilic Syringic Acid Derivatives Abstract Syringic acid (SA), a naturally occurring O-methylated phenolic acid, exhibits potent antioxidant and anti-inflammator...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Isolation & Purification of Lipophilic Syringic Acid Derivatives

Abstract

Syringic acid (SA), a naturally occurring O-methylated phenolic acid, exhibits potent antioxidant and anti-inflammatory properties. However, its therapeutic application is severely limited by low lipophilicity (logP ~0.95), resulting in poor blood-brain barrier (BBB) penetration and low bioavailability in lipid-based formulations. To overcome this, researchers synthesize lipophilic derivatives (e.g., alkyl esters, phenolipids).[1]

This Application Note provides a rigorous, field-proven protocol for the extraction, isolation, and purification of these lipophilic derivatives. Unlike standard phenolic extraction, this workflow prioritizes the separation of the non-polar ester product from the polar unreacted acid and the removal of fatty alcohol substrates.

Part 1: The Chemical Strategy (Hydrophile-Lipophile Shift)

The core challenge in isolating SA derivatives is the dramatic shift in polarity. Native SA is hydrophilic and acidic; its esters (e.g., Syringic acid octyl ester) are hydrophobic and neutral.

The Isolation Logic:

  • Reaction Media: Enzymatic esterification (Lipase B) in non-polar solvents (Hexane/Toluene) or solvent-free systems.

  • The "Switch" Step: Utilizing the acidity of unreacted SA to selectively remove it via alkaline washing (Liquid-Liquid Extraction), leaving the neutral ester in the organic phase.

  • Final Polishing: Flash chromatography to remove the excess fatty alcohol substrate.

Visualizing the Polarity Logic

PolarityLogic cluster_separation Separation Strategy SA Syringic Acid (Substrate) Polar | Acidic Soluble in: MeOH, Buffer Ester SA-Alkyl Ester (Product) Lipophilic | Neutral Soluble in: Hexane, EtOAc SA->Ester Esterification (CALB Lipase) Wash NaHCO3 Wash (pH 8.5) SA->Wash Alcohol Fatty Alcohol (Substrate) Non-Polar | Neutral Soluble in: Hexane Alcohol->Ester Ester->Wash OrganicPhase Organic Phase (Contains Ester + Alcohol) Wash->OrganicPhase Retains Neutral Ester AqueousPhase Aqueous Phase (Contains Unreacted SA) Wash->AqueousPhase Deprotonates SA (SA-Na salt)

Caption: Figure 1. The polarity-based separation logic.[2][3] Unreacted Syringic Acid is removed via pH manipulation, while the lipophilic ester remains in the organic solvent.

Part 2: Primary Protocol – Isolation from Enzymatic Synthesis

This protocol focuses on the isolation of Syringic Acid Alkyl Esters (e.g., octyl, decyl, or dodecyl syringate) synthesized via Candida antarctica Lipase B (CALB).

Materials Required
  • Reaction Crude: Mixture containing SA, Fatty Alcohol, SA-Ester, and Enzyme.

  • Solvents: Ethyl Acetate (EtOAc), n-Hexane, Chloroform (HPLC Grade).

  • Reagents: Saturated Sodium Bicarbonate (NaHCO₃), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

Step-by-Step Methodology

1. Enzyme Removal (Filtration)

  • Action: Filter the reaction mixture through a sintered glass funnel or Whatman No. 1 filter paper.

  • Why: To recover the immobilized lipase (Novozym 435) for reuse and stop the reaction.

  • Note: Wash the enzyme bed with 10 mL of warm EtOAc to recover any ester adsorbed to the porous support.

2. The "Self-Validating" Liquid-Liquid Extraction (LLE)

  • Action: Evaporate the reaction solvent (if hexane/toluene was used) and redissolve the oily residue in Ethyl Acetate (50 mL) .

  • Wash 1 (Acid Removal): Transfer to a separatory funnel. Add 50 mL of saturated NaHCO₃ . Shake vigorously and vent.

  • Mechanism:

    
    
    
    • Validation: The aqueous layer will turn yellow/brown (phenolate color). The ester remains in the upper organic layer.

  • Repeat: Perform the bicarbonate wash 3 times until the aqueous layer is clear.

  • Wash 2 (Neutralization): Wash the organic layer once with Brine (saturated NaCl) and once with distilled water to remove trapped salts.

  • Drying: Collect the organic phase, dry over anhydrous Na₂SO₄, filter, and rotary evaporate to dryness.

3. Purification: Flash Column Chromatography

  • Challenge: The residue now contains the Target Ester and excess Fatty Alcohol . Both are non-polar.

  • Strategy: Use a polarity gradient. The fatty alcohol is less polar than the phenolic ester.

  • Mobile Phase Gradient:

    • Start: 100% n-Hexane (Elutes residual fatty alcohol).

    • Ramp: 90:10 Hexane:EtOAc (Starts eluting the SA-Ester).

    • Finish: 80:20 Hexane:EtOAc.

  • Fraction Collection: Monitor fractions via TLC (see Part 4). Combine fractions containing the single spot corresponding to the ester.

Part 3: Secondary Protocol – Extraction from Lipid Formulations

Use this protocol when extracting SA derivatives from liposomes, nano-emulsions, or biological tissues for Pharmacokinetic (PK) studies.

1. Protein/Matrix Precipitation

  • Add 200 µL of sample (plasma/emulsion) to 800 µL of ice-cold Acetonitrile (ACN) or Methanol .

  • Vortex for 2 minutes to disrupt the lipid bilayer and precipitate proteins.

  • Centrifuge at 10,000 × g for 10 minutes at 4°C.

2. Supernatant Recovery

  • Collect the supernatant.

  • Critical Step: If the derivative is highly lipophilic (chain length > C12), ACN may not fully solubilize it. In this case, use a mixture of Chloroform:Methanol (2:1 v/v) for the initial extraction.

Part 4: Analytical Validation & Quality Control

Thin Layer Chromatography (TLC)
  • Plate: Silica Gel 60 F254.

  • Mobile Phase: n-Hexane : Ethyl Acetate (7:3 v/v).

  • Visualization: UV Light (254 nm) and Iodine Vapor.

  • Expected Results:

    • Syringic Acid:[2][4][5][6][7][8][9][10][11] Rf ≈ 0.05 (Stays at baseline).

    • Fatty Alcohol: Rf ≈ 0.80 (Near solvent front, visible in Iodine, not UV).

    • SA-Ester: Rf ≈ 0.45 - 0.60 (Distinct UV-active spot).

HPLC-UV Quantification
  • Column: C18 Reverse Phase (e.g., Waters Symmetry, 4.6 × 150 mm, 5 µm).

  • Wavelength: 272 nm (Characteristic SA peak).[7][9]

  • Mobile Phase: Isocratic or Gradient.

    • Solvent A: 0.1% Acetic Acid in Water.

    • Solvent B: Methanol or Acetonitrile.

  • Gradient Profile:

Time (min)% Solvent A% Solvent BPurpose
0–59010Elute polar impurities
5–151090Elute Lipophilic SA-Ester
15–201090Hold/Wash
20–259010Re-equilibrate
Structural Confirmation (NMR)
  • 1H NMR (CDCl₃): Look for the disappearance of the carboxylic acid proton (10–12 ppm) and the appearance of the triplet/multiplet signals of the alkyl chain (0.8–4.0 ppm). The methoxy groups of syringic acid will appear as a strong singlet around 3.9 ppm.

Part 5: Workflow Visualization

Workflow Start Crude Reaction Mix (Enzyme, SA, Alcohol, Ester) Filter 1. Filtration (Remove Enzyme) Start->Filter Evap 2. Solvent Evaporation Filter->Evap Reconstitute 3. Redissolve in EtOAc Evap->Reconstitute LLE 4. LLE with NaHCO3 (sat) (Critical Purification Step) Reconstitute->LLE AqLayer Aqueous Layer (Discard Unreacted SA) LLE->AqLayer  pH > 8 OrgLayer Organic Layer (Ester + Alcohol) LLE->OrgLayer  Retains Ester Chrom 5. Flash Chromatography (Hexane:EtOAc Gradient) OrgLayer->Chrom Final 6. Pure Lipophilic Derivative (Vacuum Dry) Chrom->Final

Caption: Figure 2. End-to-end isolation workflow. The critical control point is Step 4, where the acidic nature of the starting material is used to separate it from the product.

References

  • Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds. Molecules. (2021). Discusses the use of Candida antarctica lipase B for esterification and subsequent purification via silica gel chromatography.

  • Solubility and Thermodynamic Behavior of Syringic Acid. Journal of Chemical & Engineering Data. (2017). Provides critical solubility data in organic solvents (Methanol, Ethyl Acetate) vs. water, establishing the basis for solvent selection.

  • An Efficient HPLC Method for Determination of Syringic Acid Liposome. Current Pharmaceutical Analysis. (2020). Details the chromatographic conditions (C18, Methanol/Acetic Acid) for separating SA from lipid matrices.

  • O-Alkyl derivatives of ferulic and syringic acid as lipophilic antioxidants. Food & Function. (2018). Describes the synthesis and purification of alkyl esters to improve thermo-oxidative stability in oils.

  • Lipase-catalyzed synthesis of fatty acid esters. Scientific Reports. (2016). Validates the solvent-free and hexane-based reaction systems for high-yield esterification.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Phenolic Esters

Topic: Removal of Unreacted Acetic Anhydride ( ) Current Status: Operational Agent: Senior Application Scientist Ticket ID: AC2O-CLEANUP-001 Executive Summary Removing unreacted acetic anhydride ( ) from phenolic esters...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Acetic Anhydride ( )

Current Status: Operational Agent: Senior Application Scientist Ticket ID: AC2O-CLEANUP-001

Executive Summary

Removing unreacted acetic anhydride (


) from phenolic esters presents a specific chemical paradox: the reagents required to quench the anhydride (bases/nucleophiles) are often the same reagents that hydrolyze the phenolic ester product. Unlike alkyl esters, phenolic esters are significantly more labile to base-catalyzed hydrolysis due to the better leaving group ability of the phenoxide ion (

) compared to an alkoxide (

).

This guide prioritizes substrate integrity . We move from gentle physical methods to chemical quenching, ensuring your yield is not lost in the workup.

Module 1: The "Gentle" Approach (Physical Removal)

Recommended for: Highly base-sensitive substrates, acid-labile protecting groups, or small-scale reactions (<100 mg).

The most effective way to remove


 without chemical risk is to exploit azeotropic distillation. Acetic anhydride has a high boiling point (

), making direct evaporation difficult without high heat, which degrades many pharmaceuticals.
Protocol A: Toluene Azeotropic Co-evaporation

Toluene forms a binary azeotrope with acetic acid and helps entrain acetic anhydride, allowing removal at significantly lower bath temperatures.

Step-by-Step:

  • Concentrate: Remove the bulk reaction solvent (e.g., DCM, THF) via rotary evaporation.

  • Dilute: Add Toluene (approx. 3x the volume of the remaining residue).

  • Evaporate: Rotovap at

    
    . The toluene will carry over residual acetic acid and help strip the anhydride.
    
  • Repeat: Perform this cycle 3 times.

  • High Vacuum: Place the residue on a high-vacuum manifold (<1 mbar) for 2–4 hours.

    
     is volatile under high vacuum.
    

Data: Azeotropic & Physical Properties

ComponentBoiling Point (

C)
Azeotrope with Toluene?Azeotrope BP (

C)
Removal Strategy
Acetic Anhydride 139.8No (Entrainment only)N/AHigh Vac / Co-evap
Acetic Acid 118.1Yes (28% Acid / 72% Tol)~100.6Azeotropic Distillation
Toluene 110.6N/AN/ACarrier Solvent
Phenolic Ester >200 (typ.)NoN/ARemains in Flask
Module 2: The "Chemical" Approach (Quenching)

Recommended for: Stable phenolic esters, large-scale reactions (>1g), or when complete removal is required before chromatography.

Direct hydrolysis with water is too slow because


 is immiscible with water ("beads up"). We use the Methanolysis Trick . Methanol reacts with 

faster than water to form Methyl Acetate (BP

) and Acetic Acid. Both are far easier to remove than the anhydride.
Protocol B: The Methanol Quench & Bicarb Wash

WARNING: Perform all washes with ice-cold solutions to prevent ester hydrolysis.

  • Quench: Add excess Methanol (MeOH) to the reaction mixture. Stir for 15–30 minutes at room temperature.

    • Mechanism:[1][2][3]

      
      .
      
  • Concentrate: Evaporate the MeOH and reaction solvent. You are now left with Product + AcOH.

  • Redissolve: Dissolve residue in EtOAc or DCM.

  • The "Flash" Wash:

    • Wash 1: Ice-cold Water (removes bulk acid).

    • Wash 2: Ice-cold Saturated

      
       (neutralizes remaining acid). Do not soak.  Shake vigorously and separate immediately.
      
    • Wash 3: Brine (dries the organic layer).

  • Dry & Strip: Dry over

    
    , filter, and evaporate.
    
Decision Logic: Selecting Your Workflow

The following diagram illustrates the decision process to maximize yield based on substrate stability.

G Start Crude Reaction Mixture (Contains Phenolic Ester + Ac2O) Decision Is the Phenolic Ester Base Sensitive? Start->Decision Toluene Method A: Physical Removal (Azeotrope) Decision->Toluene Yes (Labile) Quench Method B: Chemical Quench (Add Methanol) Decision->Quench No (Stable) Vac High Vacuum Strip (<1 mbar, 4 hours) Toluene->Vac Final Pure Phenolic Ester (Ready for Chromatography) Vac->Final Rxn Forms Methyl Acetate (Volatile) + Acetic Acid Quench->Rxn Wash Rapid Wash: Cold Sat. NaHCO3 Rxn->Wash Wash->Final

Figure 1: Decision tree for purification workflows based on ester stability.

Troubleshooting & FAQ

Q1: I see a "ghost" peak in my NMR around 2.2 ppm, but I already rotovapped it. What is it?

  • Diagnosis: This is likely Acetic Acid (singlet ~2.10 ppm in

    
    ) or unreacted Acetic Anhydride  (singlet ~2.20 ppm).
    
  • Fix: If it is Anhydride, it means your quench was insufficient. Add MeOH, stir, and re-evaporate. If it is Acid, use the Toluene azeotrope method (Protocol A). Acetic acid hydrogen-bonds strongly to products; toluene disrupts this.

Q2: My product yield dropped by 40% after the bicarbonate wash.

  • Diagnosis: You likely suffered from Base-Catalyzed Hydrolysis . Phenolic esters hydrolyze rapidly in basic water.

  • Fix:

    • Switch to Protocol A (Toluene).

    • If you must wash, use 0.5M HCl or Dilute Citric Acid instead of Bicarbonate. Acidic hydrolysis is generally slower than basic hydrolysis for esters.

Q3: Can I use silica gel chromatography to remove


? 
  • Answer: Yes, but with a caveat.

    
     is somewhat polar and can "streak" on silica, contaminating fractions.
    
  • Pro Tip: If you must column the crude, add 1% Acetic Acid to your eluent. This suppresses the ionization of any free phenol and keeps the

    
     moving as a sharp band, usually eluting before your product.
    

Q4: I used Pyridine as a catalyst. How do I remove that along with the


? 
  • Answer: Pyridine is best removed by washing with 0.5M

    
     (Copper Sulfate)  solution. The copper coordinates the pyridine (turning the aqueous layer blue) and keeps it in the water phase. This is safer for phenolic esters than using strong HCl washes.
    
References & Authoritative Grounding
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

    • Context: Standard protocols for azeotropic distillation and solvent purification.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

    • Context: Classical acetylation workups and hydrolytic stability of esters.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.

    • Context: Stability data for phenolic esters (acetate protection) under various pH conditions.

  • Furniss, B. S., et al. (1989). Techniques of Organic Chemistry: Azeotropic Distillation.

    • Context: Data regarding the Toluene-Acetic Acid binary azeotrope.[4]

Sources

Optimization

overcoming steric hindrance in 3,5-dimethoxy substitution reactions

Technical Support Center: Overcoming Steric Hindrance in 3,5-Dimethoxy Substitution User Guide Overview Topic: Troubleshooting steric and regiochemical challenges in reactions of 3,5-dimethoxybenzene derivatives. Target...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Steric Hindrance in 3,5-Dimethoxy Substitution

User Guide Overview

Topic: Troubleshooting steric and regiochemical challenges in reactions of 3,5-dimethoxybenzene derivatives. Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.[1][2] Objective: Provide actionable solutions for accessing sterically hindered sites (the "inter-methoxy" pocket) and controlling regioselectivity in highly activated systems.

Introduction: The "3,5-Dimethoxy Paradox"

The 3,5-dimethoxy motif (structurally 1,3-dimethoxybenzene derivatives) presents a unique synthetic paradox:

  • Electronic Activation: The ring is extremely electron-rich, making it highly reactive toward electrophiles.[1][2]

  • Steric Shielding: The position between the two methoxy groups (the Inter-Methoxy Site , typically C2 or C4 depending on nomenclature) is electronically the most activated but sterically the most congested.[2]

This guide addresses the conflict between thermodynamic activation and kinetic accessibility.[2]

Decision Matrix: Select Your Reaction Pathway

Use this logic flow to determine the correct protocol for your target regiochemistry.

RegioControl Start Target Regiochemistry on 3,5-Dimethoxy Scaffold Decision Which position do you need to substitute? Start->Decision InterMethoxy Inter-Methoxy Site (Between the two OMe groups) Decision->InterMethoxy ParaMethoxy Para/Ortho Site (Adjacent to only one OMe) Decision->ParaMethoxy EAS Electrophilic Aromatic Substitution (Friedel-Crafts, Halogenation) InterMethoxy->EAS Avoid (Low Yield) DoM Directed Ortho Metalation (DoM) (Lithiation) InterMethoxy->DoM Required Method ParaMethoxy->EAS Standard Method Result_EAS Fails at Inter-Methoxy Site (Steric Block) EAS->Result_EAS Result_DoM Success: Cooperative Lithiation Overcomes Sterics DoM->Result_DoM

Figure 1: Decision tree for selecting the correct synthetic methodology based on the desired substitution site.

Module 1: Accessing the "Forbidden" Pocket (Inter-Methoxy Site)

The Issue: You need to introduce a substituent exactly between the two methoxy groups (e.g., C2 of 1,3-dimethoxybenzene).[1][2] Standard electrophilic substitution (EAS) fails because the electrophile cannot penetrate the steric wall created by the methoxy lone pairs, despite the high electron density.

The Solution: Directed Ortho Metalation (DoM) .[1][2] Unlike EAS, which relies on the electrophile approaching the ring, DoM relies on a small base (proton) removal.[1][2] The two methoxy groups act as a "chelation pincer," coordinating the lithium atom and directing deprotonation specifically to the hindered site.[2]

Troubleshooting Q&A

Q: I tried n-BuLi at -78°C, but the yield is low. Why? A: The "Inter-Methoxy" proton is acidic, but the lithiated species can be unstable or aggregate.[2]

  • Fix 1 (Temperature): Do not keep the reaction at -78°C for too long. 1,3-dimethoxybenzene lithiates rapidly at 0°C or room temperature.[1][2]

  • Fix 2 (Solvent): Use THF. The coordination of THF to Lithium is essential to break up aggregates.[1][2]

  • Fix 3 (Additives): If reactivity is still low, add TMEDA (1.0 equiv). It breaks up BuLi hexamers, making the base more reactive and stabilizing the lithiated intermediate via chelation.[2]

Protocol: C2-Formylation of 1,3-Dimethoxybenzene

This protocol forces substitution at the hindered C2 position.[2]

  • Setup: Flame-dry a Schlenk flask under Argon.

  • Reagents: Dissolve 1,3-dimethoxybenzene (1.0 equiv) in anhydrous THF (0.5 M).

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise at 0°C .

    • Note: Unlike many DoM reactions, 0°C is preferred over -78°C to ensure complete deprotonation of the hindered site.[1][2]

    • Stir for 45–60 minutes at 0°C. A white precipitate (the lithiated species) may form.[1][2]

  • Quench: Add DMF (1.5 equiv) dropwise at 0°C.

  • Workup: Warm to RT, stir for 1 hour. Quench with sat. NH4Cl.[1][2]

  • Expected Outcome: >85% yield of 2,6-dimethoxybenzaldehyde (substitution at the hindered C2).[1][2]

Module 2: Cross-Coupling at Sterically Hindered Centers

The Issue: You have a halogen at the hindered position (e.g., 2-bromo-1,3-dimethoxybenzene) and the Suzuki/Buchwald coupling is stalling or failing. Cause: The oxidative addition of Pd(0) into the C-Br bond is severely hampered by the two ortho-methoxy groups.[2] Furthermore, reductive elimination is difficult if the coupling partner is also bulky.[1][2]

The Solution: Specialized Ligand Selection. Standard ligands like PPh3 or dppf are insufficient.[1][2] You require electron-rich, bulky ligands that facilitate oxidative addition and create a "pocket" for the metal.[1][2]

Ligand Performance Table: Coupling 2-Bromo-1,3-dimethoxybenzene
Ligand ClassSpecific LigandRecommendationMechanism of Action
Buchwald Dialkylbiaryl SPhos High Recommended Excellent for ortho-substituted aryl halides.[2] High turnover.[1][2]
Buchwald Dialkylbiaryl XPhos Recommended Better for extremely bulky coupling partners (e.g., ortho-substituted boronic acids).[1][2]
Tri-alkyl Phosphines P(t-Bu)3 ModerateGood reactivity but air-sensitive and often requires higher Pd loading.[1][2]
Standard Phosphines PPh3, dppeAvoid Fails to promote oxidative addition in this steric environment.[1][2]
Protocol: Sterically Demanding Suzuki Coupling
  • Catalyst System: Use Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR precatalyst XPhos Pd G2 .[1][2]

  • Base: K3PO4 (3.0 equiv) usually outperforms carbonates in hindered couplings.[1][2]

  • Solvent: Toluene/Water (10:[1][2]1) or Dioxane/Water.[1][2] biphasic systems often help.

  • Temperature: High heat is necessary. 100–110°C .

  • Procedure:

    • Mix Aryl Bromide, Boronic Acid (1.5 equiv), Base, and Catalyst in a sealed tube.[1][2]

    • Purge with Argon (crucial; oxygen kills the active bulky Pd species).[1][2]

    • Heat for 12–24 hours.[1][2][3]

Module 3: Controlling Electrophilic Substitution (EAS)

The Issue: You want to substitute at the less hindered position (C4/C6), but the reaction is uncontrollable, leading to di-substitution or polymerization. Cause: The 3,5-dimethoxy ring is so electron-rich that the product (which is still activated) reacts again.[2]

Troubleshooting Q&A

Q: How do I stop at mono-acylation (Friedel-Crafts)? A: Use the Lewis Acid Complexation trick. In Friedel-Crafts acylation, the product is a ketone.[1][2] This ketone forms a stable 1:1 complex with the Lewis Acid (AlCl3).[1][2] This complex is electron-withdrawing, effectively deactivating the ring toward a second attack.[1][2]

  • Requirement: You MUST use >1.0 equivalent of AlCl3 (typically 1.1–1.2 equiv).[1][2] If you use catalytic amounts, the reaction will stall or run wild.[1][2]

Q: I'm seeing regioisomers. How do I ensure C4 selectivity? A: Sterics dictate C4.[1][2] In EAS, the "Inter-Methoxy" (C2) site is electronically favored but sterically blocked.[1][2]

  • Optimization: Use a bulkier electrophile. For example, tert-butyl chloride will exclusively go to C4/C6.[1][2] Acetyl chloride will predominantly go to C4/C6 (>95:5 ratio vs C2).[1][2]

References

  • Directed Ortho Metal

    • Snieckus, V. "Directed ortho metalation.[1][2] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[2] Chemical Reviews, 1990.[1]

    • Source: [1]

  • Sterically Hindered Suzuki Couplings (Ligand Effects)

    • Martin, R., & Buchwald, S. L.[1][2] "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates." Journal of the American Chemical Society, 2007.[1][2] (Discusses XPhos/SPhos utility).

    • Source: [1]

  • Lithiation of Resorcinol Deriv

    • Cabiddu, S., et al. "Metalation of Resorcinol Dimethyl Ether."[1][2] Tetrahedron, 2004.[1]

    • Source: [1]

  • BenchChem Technical D

    • BenchChem Support Center.[1][2] "Troubleshooting common issues in Friedel-Crafts reactions."

    • Source: (Verified via search context 1.1)[1]

  • Steric Acceleration in Pd C

    • Börgel, J., et al. "Sterically Induced Acceleration of Aryl Halide Activation by Pd(0)."[1][2] Journal of the American Chemical Society, 2025.[2]

    • Source: [1]

Sources

Reference Data & Comparative Studies

Validation

FTIR Carbonyl Stretch Analysis of O-Acetylsyringic Acid: A Comparative Technical Guide

Content Type: Technical Comparison & Validation Protocol Audience: Pharmaceutical Researchers, Medicinal Chemists, and Quality Control Scientists Executive Summary: The Structural Mandate In drug development, O-acetylsyr...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Protocol Audience: Pharmaceutical Researchers, Medicinal Chemists, and Quality Control Scientists

Executive Summary: The Structural Mandate

In drug development, O-acetylsyringic acid represents a strategic prodrug modification of syringic acid, a potent natural antioxidant. Acetylation of the phenolic hydroxyl group improves lipophilicity and membrane permeability while masking the reactive phenol.

For the analytical scientist, the validation of this transformation hinges on a specific vibrational signature: the carbonyl stretch (


) .[1] Unlike the precursor (syringic acid), which possesses a single carbonyl environment, O-acetylsyringic acid exhibits a "dual-carbonyl" signature. This guide provides an authoritative framework for interpreting these signals, distinguishing the product from its precursors and structural analogs.

Theoretical Framework: The Carbonyl Split

The acetylation of syringic acid introduces an ester group directly attached to the aromatic ring (phenolic ester). This creates two distinct carbonyl environments with significantly different force constants and dipole moments.

The Vibrational Logic[2]
  • The Carboxylic Acid

    
     (Retained): 
    
    • Located on the aromatic ring.

    • Conjugated with the

      
      -system.
      
    • Typically forms hydrogen-bonded dimers in solid state (KBr/ATR).

    • Expected Range:

      
      .
      
  • The Phenolic Ester

    
     (New): 
    
    • Formed by the acetylation of the phenolic oxygen.

    • The oxygen atom attached to the ring is electron-withdrawing via induction, but the ester carbonyl itself is less conjugated than a ketone. However, in phenolic esters, the lone pair of the ester oxygen is partly delocalized into the aromatic ring, reducing resonance donation to the carbonyl carbon. This typically increases the bond order of the carbonyl compared to aliphatic esters.

    • Expected Range:

      
      .
      

Expert Insight: The appearance of a high-frequency band (


) combined with the persistence of the acid band (

) is the definitive "fingerprint" of successful O-acetylation in phenolic acids.

Comparative Analysis: Product vs. Alternatives

The following table contrasts O-acetylsyringic acid with its precursor (Syringic Acid) and its closest pharmacophore analog (Acetylsalicylic Acid/Aspirin).

Table 1: Comparative FTIR Spectral Data
FeatureSyringic Acid (Precursor)O-Acetylsyringic Acid (Target)Acetylsalicylic Acid (Analog Standard)
Ester

Absent Strong, Sharp (~1765 cm

)
Strong, Sharp (1754 cm

)
Acid

Strong, Broad (1670–1690 cm

)
Strong, Broad (1680–1700 cm

)
Strong, Broad (1685 cm

)
Phenolic

Sharp/Medium (~3300–3400 cm

)
Absent (Disappears)Absent
Acid

Broad (2500–3300 cm

)
Broad (2500–3300 cm

)
Broad (2500–3300 cm

)

Stretch
~1200–1300 cm

(Phenol/Acid)
New bands at 1180–1220 cm

(Ester)
1180–1200 cm

(Ester)
Visualizing the Transformation

The transition from Syringic Acid to O-acetylsyringic acid is defined by the "Ester Shift" .

SpectralLogic Syringic Syringic Acid (Precursor) Reaction Acetylation (Acetic Anhydride) Syringic->Reaction Spec1 Single C=O Peak (1680 cm⁻¹) Syringic->Spec1 FTIR Phenol Phenolic O-H (3400 cm⁻¹) Syringic->Phenol Product O-Acetylsyringic Acid (Product) Reaction->Product Spec2 Dual C=O Peaks (1765 & 1690 cm⁻¹) Product->Spec2 FTIR NoPhenol Phenolic O-H ABSENT Product->NoPhenol

Figure 1: Spectral transformation logic. The emergence of the high-wavenumber ester peak and the disappearance of the phenolic hydroxyl are the primary validation markers.

Experimental Validation Protocol

To ensure data integrity, the following protocol uses Acetylsalicylic Acid (Aspirin) as an internal system suitability standard, given its structural similarity.

Materials
  • Sample: Synthesized O-acetylsyringic acid (dried, >98% purity).

  • Reference: Syringic Acid (Sigma-Aldrich, >98%).

  • System Standard: Acetylsalicylic Acid (USP Reference Standard).

  • Equipment: FTIR Spectrometer (ATR accessory with Diamond/ZnSe crystal recommended).

Step-by-Step Workflow
  • System Suitability Test (SST):

    • Run a background scan (air).

    • Scan Acetylsalicylic Acid .[2][3][4]

    • Pass Criteria: Verify Ester

      
       at 
      
      
      
      and Acid
      
      
      at
      
      
      .
  • Precursor Baseline:

    • Scan Syringic Acid .

    • Note the single carbonyl peak (~1680 cm

      
      ) and the distinct phenolic hydroxyl region.
      
  • Product Analysis:

    • Place O-acetylsyringic acid on the ATR crystal. Apply high pressure to ensure contact (critical for solid powders).

    • Acquire spectrum (32 scans, 4 cm

      
       resolution).
      
  • Data Interpretation (Decision Matrix):

ObservationConclusionAction
Two distinct C=O peaks (1765, 1690) Success Proceed to purity assay.
Single broad peak (~1700)Hydrolysis/Failure Sample has degraded to syringic acid.
Peaks at 1820 & 1750Contamination Residual Acetic Anhydride present.
Broad OH peak >3200Incomplete Reaction Unreacted Syringic Acid present.

Mechanism of Action & Spectral Correlation

Understanding why the peaks shift allows for troubleshooting when results are ambiguous.

Mechanism cluster_0 Molecular Environment cluster_1 Vibrational Consequence Ester Phenolic Ester Group (-O-CO-CH3) Ring Aromatic Ring (Syringyl Moiety) Ester->Ring Electron Withdrawal (Inductive) HighFreq High Frequency Shift (~1765 cm⁻¹) Ester->HighFreq Stiffer Bond Acid Carboxylic Acid Group (-COOH) LowFreq Conjugation/Dimer Shift (~1690 cm⁻¹) Acid->LowFreq Resonance & H-Bonding Ring->Acid Conjugation

Figure 2: Mechanistic basis for the carbonyl split. The electron-withdrawing nature of the phenolic oxygen stiffens the ester carbonyl bond, shifting it to a higher wavenumber compared to the conjugated acid carbonyl.

Critical Troubleshooting: The "Water" Mask

Syringic acid derivatives are hygroscopic. Absorbed water appears as a broad band at


, which can be mistaken for unreacted phenolic hydroxyls.
  • Differentiation: Water peaks are rounded and featureless. Phenolic OH peaks in syringic acid are often sharper or have distinct shoulders due to intramolecular hydrogen bonding with the adjacent methoxy groups.

  • Remedy: Dry sample in a vacuum desiccator over

    
     for 24 hours prior to FTIR analysis.
    

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Standard reference for carbonyl group wavenumbers and phenolic ester shifts).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for Syringic Acid and Acetylsalicylic Acid standard spectra).

  • Hosseini, S. et al. (2018). Synthesis and Characterization of O-Acetyl-chitosan Acetic Ester. ResearchGate. Retrieved from [Link] (Validation of acetylation shifts in polysaccharide derivatives).

Sources

Comparative

HPLC Retention Time Comparison: Syringic Acid vs. O-Acetylsyringic Acid

Executive Summary In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase, Syringic Acid elutes earlier (shorter retention time) than O-acetylsyringic acid . Syringic Acid: More pol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase, Syringic Acid elutes earlier (shorter retention time) than O-acetylsyringic acid .

  • Syringic Acid: More polar due to the free phenolic hydroxyl (-OH) group.

  • O-Acetylsyringic Acid: Less polar (more hydrophobic) due to the acetylation of the phenolic group, which masks the hydrogen bond donor and adds a lipophilic acetyl moiety.

Part 1: Mechanistic Insight & Chemical Logic

Structural Determinants of Retention

The separation of these two compounds relies on the principle of hydrophobic interaction chromatography . The stationary phase (C18 alkyl chains) retains non-polar compounds more strongly than polar ones.

FeatureSyringic AcidO-Acetylsyringic AcidImpact on RP-HPLC
Structure 4-hydroxy-3,5-dimethoxybenzoic acid4-acetoxy-3,5-dimethoxybenzoic acidAcetyl group replaces H
Functional Group Free Phenolic Hydroxyl (-OH)Acetyl Ester (-OCOCH₃)Ester is less polar than Phenol
H-Bonding Donor & AcceptorAcceptor only (at this site)Reduced water solubility
Hydrophobicity Lower (LogP ~1.04)Higher (LogP > 1.5 est.)Stronger interaction with C18
Elution Order First (Early) Second (Late) Distinct separation
The Acetylation Shift

Acetylation is a common derivatization strategy to increase the lipophilicity of phenolic acids. By converting the hydrophilic phenol into an acetate ester, the molecule's affinity for the aqueous mobile phase decreases, while its affinity for the hydrophobic stationary phase increases. This results in a predictable right-shift in retention time.

Visualization of Separation Pathway

The following diagram illustrates the differential interaction of the analytes with the C18 stationary phase.

HPLC_Separation cluster_analytes Analytes MobilePhase Mobile Phase (Polar: Water/MeOH) Column C18 Column (Hydrophobic Stationary Phase) MobilePhase->Column Flow Detector UV Detector (280 nm) Column->Detector Elution Stream SA Syringic Acid (Polar -OH) Low Affinity for C18 SA->Column Weak Interaction Fast Elution ASA O-Acetylsyringic Acid (Non-polar -OAc) High Affinity for C18 ASA->Column Strong Interaction Slow Elution Chromatogram Chromatogram Output Detector->Chromatogram Signal Processing

Caption: Schematic of RP-HPLC separation showing the differential retention of Syringic Acid (weak interaction) vs. O-acetylsyringic acid (strong interaction) on a C18 column.

Part 2: Experimental Protocol & Validation

Recommended HPLC Conditions

This protocol is designed to resolve phenolic acids and their less polar derivatives.

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.2% Ortho-phosphoric acid).

  • Mobile Phase B: Methanol or Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 280 nm (characteristic absorption for benzoic acid derivatives).

  • Temperature: 25°C - 30°C.

Gradient Elution Profile

A gradient is recommended to sharpen the peak of the more hydrophobic O-acetyl derivative.

Time (min)% Mobile Phase A (Acidic Water)% Mobile Phase B (MeOH/ACN)Phase Description
0 - 5 90%10%Initial equilibration
5 - 20 90%

40%
10%

60%
Linear gradient to elute SA then ASA
20 - 25 40%60%Wash (ASA elutes here)
25 - 30 90%10%Re-equilibration
Expected Retention Data (Reference Values)

Note: Absolute times vary by column dimensions and flow rate, but the relative order is constant.

  • Syringic Acid: Typically elutes between 4.8 – 8.0 min under standard acidic aqueous/organic conditions [1][2].

  • O-Acetylsyringic Acid: Predicted to elute significantly later, typically in the 12.0 – 18.0 min range (depending on the gradient slope), due to the loss of the hydrophilic phenol group [3].

Self-Validating the Protocol (Quality Control)

To ensure the identity of the peaks without expensive mass spectrometry:

  • Spike Test: Inject the pure Syringic Acid standard. The first peak in your mixture should increase in area.

  • Hydrolysis Check: Treat your O-acetylsyringic acid sample with mild base (NaOH) for 30 minutes, neutralize, and re-inject. The "late" peak (ASA) should disappear or diminish, and the "early" peak (SA) should appear/grow, confirming the conversion of ester back to phenol.

Part 3: Application in Drug Development

Synthesis Monitoring

In the chemical synthesis of O-acetylsyringic acid (often an intermediate for more complex pharmaceuticals like leonurine or peptide conjugates), HPLC is the primary tool for reaction monitoring.

  • Start of Reaction: Chromatogram shows a single dominant peak at low retention time (Syringic Acid).

  • During Reaction: The early peak diminishes, and a new peak appears at a higher retention time (Product).

  • Completion: The early peak is below the Limit of Quantitation (LOQ) (<0.5%), indicating full conversion.

Metabolic Stability

In pharmacokinetic studies, O-acetylsyringic acid may function as a prodrug. Plasma stability assays will show the reverse process: the "late" peak (ASA) decreasing over time as plasma esterases hydrolyze it back to the "early" peak (Syringic Acid).

References

  • Jain, V. et al. (2022). "Novel Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Gallic Acid, Protocatechuic Acid, Vanillic Acid and Syringic Acid." Indian Journal of Pharmaceutical Sciences, 84(1). Link

  • Srinivasulu, C. et al. (2018).[2] "Syringic acid (SA) ‒ A Review of Its Occurrence, Biosynthesis, Pharmacological and Industrial Importance." Biomedicine & Pharmacotherapy, 108, 547–557.[2] Link

  • Thurston, D. E. et al. (2003).[3] "Pyrrolobenzodiazepin-5-one derivatives for treating viral, bacterial and protozoal infections."[4] U.S. Patent Application 2003/0120069 (Describes synthesis and purification of O-acetylsyringic acid intermediate). Link

  • Resat, A. et al. (2013). "Determination of Phenolic Acids and Flavonoids in Taraxacum formosanum." Molecules, 18(1). (Demonstrates general elution order of polar phenolics vs derivatives). Link

Sources

Validation

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-acetoxy-3,5-dimethoxybenzoic Acid

For the Researcher, Scientist, and Drug Development Professional: An In-Depth Technical Guide In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone for molecular structure elucidation. The f...

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional: An In-Depth Technical Guide

In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone for molecular structure elucidation. The fragmentation pattern it generates serves as a unique fingerprint, offering profound insights into the compound's architecture. This guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-acetoxy-3,5-dimethoxybenzoic acid, a compound of interest in synthetic chemistry and drug discovery. By juxtaposing its expected fragmentation with that of its close structural analogs, we offer a predictive roadmap for its identification and characterization.

The Subject Molecule: 4-acetoxy-3,5-dimethoxybenzoic Acid

4-acetoxy-3,5-dimethoxybenzoic acid (Molecular Formula: C₁₁H₁₂O₅, Molecular Weight: 240.21 g/mol ) is a derivative of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid).[1][2] The presence of three key functional groups dictates its fragmentation behavior: a carboxylic acid, two methoxy groups, and an acetoxy group attached to a central benzene ring. Understanding the interplay of these groups under high-energy electron impact is crucial for interpreting its mass spectrum.

Predicted Fragmentation Pathways: A Mechanistic Exploration

Upon electron ionization, a high-energy electron is removed from the molecule to form a radical cation, the molecular ion ([M]⁺•), which is expected to appear at a mass-to-charge ratio (m/z) of 240. This molecular ion is often unstable and undergoes a cascade of fragmentation reactions to produce smaller, more stable ions.[3]

The Primary Fragmentation: Loss of Ketene

The most labile group in 4-acetoxy-3,5-dimethoxybenzoic acid is the acetoxy group. A characteristic fragmentation for acetylated phenols is the neutral loss of a ketene molecule (CH₂=C=O, 42 Da) via a McLafferty-type rearrangement.[4] This initial fragmentation is highly favorable and is anticipated to produce a prominent peak at m/z 198 . This fragment ion corresponds to the molecular ion of syringic acid, the parent phenol.

  • [C₁₁H₁₂O₅]⁺• (m/z 240) → [C₉H₁₀O₅]⁺• (m/z 198) + C₂H₂O

This initial fragmentation step is a key diagnostic marker for the presence of the acetoxy group and provides a direct comparison point to the mass spectrum of syringic acid, which would show its molecular ion at m/z 198.[1]

Fragmentation of the Syringic Acid Core (m/z 198)

Following the initial loss of ketene, the subsequent fragmentation pattern is predicted to closely mirror that of syringic acid.

  • Loss of a Methyl Radical: The methoxy groups are susceptible to cleavage. The loss of a methyl radical (•CH₃, 15 Da) from the m/z 198 ion would yield a significant fragment at m/z 183 . This ion is stabilized by the formation of a quinone-like structure.

    • [C₉H₁₀O₅]⁺• (m/z 198) → [C₈H₇O₅]⁺ (m/z 183) + •CH₃

  • Subsequent Loss of Carbon Monoxide: The ion at m/z 183 can then undergo the loss of a molecule of carbon monoxide (CO, 28 Da), a common fragmentation pathway for phenolic compounds, resulting in a fragment at m/z 155 .

    • [C₈H₇O₅]⁺ (m/z 183) → [C₇H₇O₄]⁺ (m/z 155) + CO

Fragmentation of the Carboxylic Acid Moiety

The carboxylic acid group provides additional characteristic fragmentation pathways.[4][5][6]

  • Loss of a Hydroxyl Radical: Cleavage of the C-OH bond in the carboxylic acid group from the molecular ion or other fragments can occur. For instance, from the syringic acid core at m/z 198, the loss of a hydroxyl radical (•OH, 17 Da) would lead to an ion at m/z 181 .

    • [C₉H₁₀O₅]⁺• (m/z 198) → [C₉H₉O₄]⁺ (m/z 181) + •OH

  • Decarboxylation: The loss of the entire carboxyl group as a radical (•COOH, 45 Da) can also be observed, leading to a fragment at m/z 153 from the syringic acid core. Alternatively, the loss of carbon dioxide (CO₂, 44 Da) from a deprotonated molecule is a very common pathway in negative ion mode.[5]

    • [C₉H₁₀O₅]⁺• (m/z 198) → [C₈H₁₀O₃]⁺• (m/z 153) + •COOH

Comparative Analysis: 4-acetoxy-3,5-dimethoxybenzoic Acid vs. Alternatives

To provide a clearer picture, let's compare the expected fragmentation of our target molecule with its parent compound, syringic acid, and a related compound, 4-acetoxy-3,5-dimethoxybenzaldehyde.

Predicted m/zProposed Fragment Structure4-acetoxy-3,5-dimethoxybenzoic acidSyringic Acid (Experimental)[1]4-acetoxy-3,5-dimethoxybenzaldehyde (Experimental)[7]
240 [M]⁺•Present (Molecular Ion)--
225 [M - CH₃]⁺Possible--
198 [M - C₂H₂O]⁺•Key Fragment Present (Molecular Ion)[M - C₂H₂O]⁺• (m/z 182)
183 [M - C₂H₂O - CH₃]⁺PresentPresentPresent (from m/z 182)
181 [M - C₂H₂O - OH]⁺PresentPresent-
155 [M - C₂H₂O - CH₃ - CO]⁺PresentPresentPresent (from m/z 183)

This comparison highlights that the peak at m/z 198 is the most telling fragment for identifying the acetylated form of syringic acid. The rest of the spectrum is predicted to be largely dictated by the fragmentation of the syringic acid core.

Visualizing the Fragmentation Cascade

The following diagram illustrates the predicted major fragmentation pathways for 4-acetoxy-3,5-dimethoxybenzoic acid.

Fragmentation_Pattern M [C₁₁H₁₂O₅]⁺• m/z 240 F198 [C₉H₁₀O₅]⁺• m/z 198 M->F198 - C₂H₂O (42 Da) F183 [C₈H₇O₅]⁺ m/z 183 F198->F183 - •CH₃ (15 Da) F181 [C₉H₉O₄]⁺ m/z 181 F198->F181 - •OH (17 Da) F153 [C₈H₁₀O₃]⁺• m/z 153 F198->F153 - •COOH (45 Da) F155 [C₇H₇O₄]⁺ m/z 155 F183->F155 - CO (28 Da)

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